
6-(1-Hydroxyethyl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Hydroxyethyl)picolinonitrile is a chemical compound with the molecular formula C8H8N2O. It is a derivative of picolinonitrile, featuring a hydroxyethyl group at the 6-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxyethyl)picolinonitrile can be achieved through several methods. One approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization, which is a stepwise and one-pot process .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Hydroxyethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted pyridines.
Aplicaciones Científicas De Investigación
6-(1-Hydroxyethyl)picolinonitrile has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(1-Hydroxyethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methylpicolinonitrile
- 6-Ethylpicolinonitrile
- 6-(1-Hydroxypropyl)picolinonitrile
Uniqueness
6-(1-Hydroxyethyl)picolinonitrile is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C8H8N2O |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
6-(1-hydroxyethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4,6,11H,1H3 |
Clave InChI |
KICMFDBFBXMXEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC(=N1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


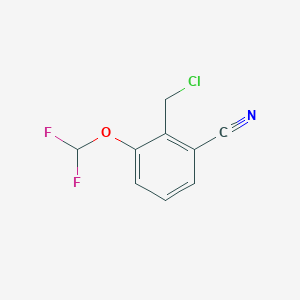
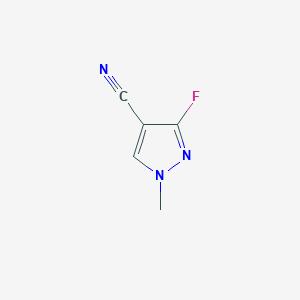
![2-(Chloromethyl)-7-methoxybenzo[d]thiazole](/img/structure/B12971710.png)
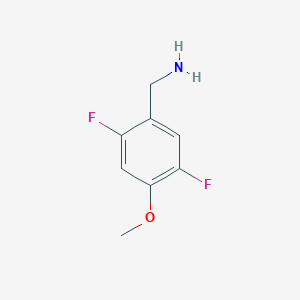
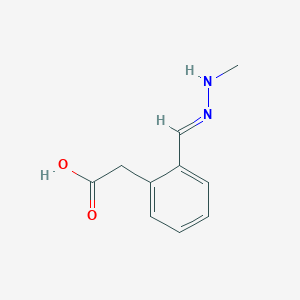
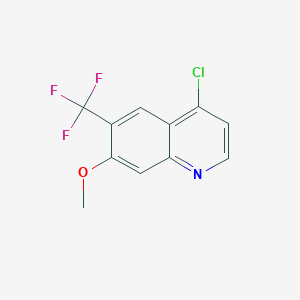
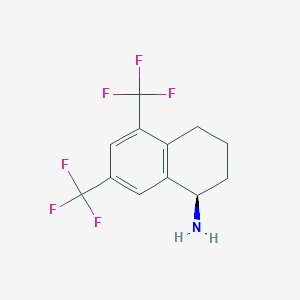

![(6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-((E)-((R)-1'-(tert-butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-ylidene)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12971753.png)
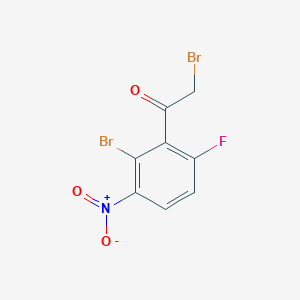
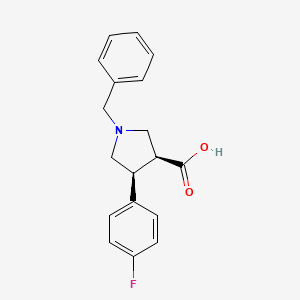
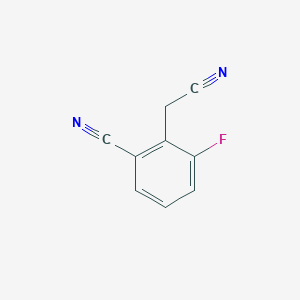

![5-Methyl-5H-benzo[b]carbazole](/img/structure/B12971789.png)
